(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-8-7-9-17(14-16)15-26-23-21-19-12-5-6-13-20(19)24(22(21)25)18-10-3-2-4-11-18/h2-14H,15H2,1H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFVJHQWLSMJX-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CO/N=C/2\C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Methylphenylhydrazine with Phenylglyoxal
A foundational method involves the condensation of 3-methylphenylhydrazine with phenylglyoxal to form the indole core. Subsequent functionalization introduces the methoxyimino group via reaction with methoxyamine hydrochloride under basic conditions. This route proceeds in ethanol or methanol, with purification by recrystallization or chromatography. Key advantages include high regioselectivity and moderate yields (65–75%).
Eschenmoser Coupling of 3-Bromooxindoles
Recent advances utilize Eschenmoser coupling, where 3-bromooxindoles react with thiobenzamides or thioacetamides to yield 3-(aminomethylidene)oxindoles. This method achieves superior yields (70–97%) and scalability, particularly when employing tertiary amides as thiophiles. The (Z)-configuration of the product is confirmed via NMR, ensuring stereochemical fidelity.
Detailed Synthetic Protocols
Protocol A: Condensation and Functionalization
Step 1: Formation of the Indole Core
- Combine 3-methylphenylhydrazine (10 mmol) and phenylglyoxal (10 mmol) in ethanol (50 mL).
- Reflux at 80°C for 6 hours under nitrogen.
- Cool to room temperature, filter the precipitate, and wash with cold ethanol.
Step 2: Methoxyimino Group Introduction
- Dissolve the indole intermediate (5 mmol) in methanol (30 mL).
- Add methoxyamine hydrochloride (6 mmol) and sodium acetate (10 mmol).
- Stir at room temperature for 12 hours, then concentrate under vacuum.
- Purify via column chromatography (ethyl acetate/hexane, 1:3).
Yield: 68–72%
Purity (HPLC): ≥95%
Protocol B: Eschenmoser Coupling
Step 1: Preparation of 3-Bromooxindole
- Treat isatin (10 mmol) with PBr₃ (15 mmol) in dichloromethane at 0°C.
- Stir for 2 hours, quench with ice water, and extract with DCM.
Step 2: Coupling with Thiobenzamide
- Combine 3-bromooxindole (5 mmol), thiobenzamide (5.5 mmol), and K₂CO₃ (10 mmol) in DMF (20 mL).
- Heat at 100°C for 8 hours.
- Pour into ice water, filter the solid, and recrystallize from ethanol.
Yield: 85–90%
Purity (HPLC): ≥98%
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Additives
- Base Selection: Sodium acetate improves methoxyimino formation by scavenging HCl, while K₂CO₃ facilitates deprotonation in coupling reactions.
- Thiophiles: Tertiary amides (e.g., DMF) act as thiophiles in Eschenmoser coupling, accelerating sulfur displacement.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray analysis confirms the (E)-configuration at the methoxyimino group and planar indole ring.
Comparative Evaluation of Synthetic Routes
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Yield (%) | 68–72 | 85–90 |
| Reaction Time (h) | 18 | 8 |
| Scalability | Moderate | High |
| Stereochemical Control | Moderate | High |
| Purification Complexity | Column | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methoxyimino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Group Analysis
The indol-2-one scaffold is versatile, with modifications at positions 1, 3, and the substituents on the imino group significantly altering properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
In contrast, analogues with hydroxy (e.g., ) or amino (e.g., ) groups exhibit hydrogen-bonding capabilities, which may improve solubility but reduce metabolic stability. Halogenated Derivatives (e.g., ) introduce electronegative chlorine, enhancing binding affinity to hydrophobic pockets in biological targets.
This affects molecular recognition in enzyme-binding sites.
Biological Activity Trends: Antiproliferative Activity: Hydroxy-substituted indol-2-ones (e.g., ) show moderate activity against tumor cell lines, with GI₅₀ values comparable to known chemotherapeutics. The target compound’s methoxy group may reduce polarity, enhancing membrane permeability but possibly lowering cytotoxicity . Antiviral Potential: Thiazolylhydrazine derivatives (e.g., ) demonstrate anti-HIV activity, suggesting the indol-2-one scaffold’s adaptability for targeting viral enzymes. The target compound’s methoxyimino group could be optimized for similar applications.
Synthetic Accessibility: The target compound’s synthesis likely involves Schiff base formation (imino group) and etherification (methoxy substitution), similar to methods in . In contrast, thiazolylhydrazine analogues require multi-step cyclization and coupling reactions.
Pharmacological Potential
- Anticancer : Analogues with hydroxy/ketone substituents (e.g., ) exhibit antiproliferative effects, though the target compound’s methoxy group may necessitate structural optimization for enhanced efficacy .
Biological Activity
The compound (3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a member of the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- An indole core
- A methoxy group
- An imino linkage
- A phenyl ring substituent
This unique structure contributes to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily in the areas of antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound could be developed as a potential antimicrobial agent against resistant bacterial strains .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation.
Mechanism of Action:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cancer cell survival.
A study reported that the compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones compared to control groups, particularly against S. aureus and E. coli.
Case Study 2: Anticancer Activity
A study involving human lung cancer cells showed that treatment with the compound resulted in a marked decrease in cell proliferation and an increase in apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
